4-methyl-1-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Overview
Description
4-methyl-1-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a chemical compound with the molecular formula C14H15NO4S2 It is known for its unique structure, which includes a sulfonyl group attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate imidazolone precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
4-methyl-1-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-1-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methylbenzenesulfonamide
- 4-methylphenylsulfonyl chloride
- 4-methylsulfonylphenyl derivatives
Uniqueness
4-methyl-1-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is unique due to its imidazolone ring structure combined with a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)sulfonyl-1H-imidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-8-3-5-10(6-4-8)17(15,16)13-7-9(2)12-11(13)14/h3-7H,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUVPDPCLIADE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.